- Rapid and scalable assembly of firefly luciferase substratesOrganic & Biomolecular Chemistry, 2015, 13(7), 2117-2121,
Cas no 943-03-3 (6-methoxy-1,3-benzothiazole-2-carbonitrile)

6-methoxy-1,3-benzothiazole-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-2-benzothiazolecarbonitrile
- 6-Methoxybenzothiazole-2-carbonitrile
- 2-Cyano-6-methoxybenzothiazole
- 6-methoxy-2-cyano-benzothiazole
- 6-methoxybenzo[d]thiazole-2-carbonitrile
- 2-cyano-6-methoxy benzothiozale
- 2-cyano-6-methoxybenzothiazol
- 2-CYANO-6-METHOXYBENZOTIAZOLE
- 6-METHOXY-2-BENZOTHIAZOLE-CARBONITRILE
- 6-Methoxy-2-cyanobenzothiazole
- 6-methoxybenzothiazol-2-carbonitrile
- 6-Methoxy-1,3-benzothiazole-2-carbonitrile
- 6-methoxy-benzothiazole-2-carbonitrile
- 2-Benzothiazolecarbonitrile, 6-methoxy-
- DEWDWBYQOFXKIH-UHFFFAOYSA-N
- NSC377382
- PubChem9766
- KSC486M5P
- 2-cyano-6-methoxybenzthiazole
- BEN042
- 6-Methoxy-2-benzothiazolecarbonitrile (ACI)
- NSC 377382
- 2-Cyano-6-methoxybenzothiazole, 99%
- FS-1338
- AC-7701
- 943-03-3
- DB-012659
- SCHEMBL906609
- AKOS000814239
- EN300-235644
- CS-M0620
- GEO-00839
- W-200532
- 6-Methoxy-1,3-benzothiazole-2-carbonitrile #
- MFCD00010537
- NSC-377382
- SY036854
- 2-cyano-6-methyoxy-benzothiazole
- 2-cyano-6-methoxy-benzothiazole
- F2167-0001
- InChI=1/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H
- DTXSID00321545
- 6-methoxy-1,3-benzothiazole-2-carbonitrile
-
- MDL: MFCD00010537
- インチ: 1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3
- InChIKey: DEWDWBYQOFXKIH-UHFFFAOYSA-N
- ほほえんだ: N#CC1SC2C(=CC=C(C=2)OC)N=1
計算された属性
- せいみつぶんしりょう: 190.02000
- どういたいしつりょう: 190.02008399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 74.2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.2938 (rough estimate)
- ゆうかいてん: 128.0 to 132.0 deg-C
- ふってん: 334.9°C at 760 mmHg
- 屈折率: 1.6800 (estimate)
- ようかいど: chloroform: soluble5%, clear, colorless to faintly yellow
- PSA: 74.15000
- LogP: 2.17658
- ようかいせい: 未確定
6-methoxy-1,3-benzothiazole-2-carbonitrile セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302 + H312 + H332-H315-H319-H335
- 警告文: P261-P280-P305 + P351 + P338
- 危険物輸送番号:3439
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36-S36/37
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R20/21/22
6-methoxy-1,3-benzothiazole-2-carbonitrile 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-methoxy-1,3-benzothiazole-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047098-100mg |
6-Methoxybenzo[d]thiazole-2-carbonitrile |
943-03-3 | 98% | 100mg |
¥45 | 2023-02-17 | |
TRC | C981840-25g |
2-Cyano-6-methoxybenzothiazole |
943-03-3 | 25g |
$523.00 | 2023-05-18 | ||
Chemenu | CM160698-10g |
6-Methoxybenzo[d]thiazole-2-carbonitrile |
943-03-3 | 95%+ | 10g |
$249 | 2023-01-07 | |
Enamine | EN300-235644-0.1g |
6-methoxy-1,3-benzothiazole-2-carbonitrile |
943-03-3 | 95% | 0.1g |
$28.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047098-5g |
6-Methoxybenzo[d]thiazole-2-carbonitrile |
943-03-3 | 98% | 5g |
¥592.00 | 2024-04-24 | |
BAI LING WEI Technology Co., Ltd. | 224045-1G |
2-Cyano-6-methoxybenzothiazole, 99% |
943-03-3 | 99% | 1G |
¥ 671 | 2022-04-26 | |
Ambeed | A362687-5g |
6-Methoxybenzo[d]thiazole-2-carbonitrile |
943-03-3 | 96% | 5g |
$64.0 | 2025-02-24 | |
eNovation Chemicals LLC | D573997-25g |
6-methoxy-2-Benzothiazolecarbonitrile |
943-03-3 | 97% | 25g |
$600 | 2023-09-03 | |
Apollo Scientific | OR302169-1g |
6-Methoxy-1,3-benzothiazole-2-carbonitrile |
943-03-3 | 98+% | 1g |
£17.00 | 2025-03-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C119076-5g |
6-methoxy-1,3-benzothiazole-2-carbonitrile |
943-03-3 | 97% | 5g |
¥564.90 | 2023-09-03 |
6-methoxy-1,3-benzothiazole-2-carbonitrile 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
- Bioluminescence, photophysical, computational and molecular docking studies of fully conformationally restricted enamine infraluciferinOrganic & Biomolecular Chemistry, 2023, 21(14), 2941-2949,
ごうせいかいろ 4
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, rt
1.3 Solvents: Acetonitrile ; 1 h, rt
- Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin PrecursorsPolycyclic Aromatic Compounds, 2020, 40(3), 660-669,
ごうせいかいろ 5
- Expedient Synthesis of Electronically Modified Luciferins for Bioluminescence ImagingJournal of the American Chemical Society, 2012, 134(18), 7604-7607,
ごうせいかいろ 6
ごうせいかいろ 7
1.2 Solvents: Dimethyl sulfoxide ; rt → 120 °C; 85 - 90 °C; 5 h, 108 - 110 °C; 108 °C → 80 °C
1.3 Reagents: Water ; 0 °C
- Cyanation method for preparing 2-cyano-6-methoxybenzothiazole from 2-chloro-6-methoxybenzothiazole and acetone cyanohydrin in the presence of an alkali metal alcoholate, Russian Federation, , ,
ごうせいかいろ 8
ごうせいかいろ 9
1.2 Reagents: Tetradecyltrimethylammonium bromide ; 30 min, rt; 16 h, reflux
- Synthesis, characterization and computational studies of 2-cyano-6-methoxybenzothiazole as a firefly-luciferin precursorHeterocyclic Communications, 2018, 24(5), 255-258,
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium NitriteOrganic Letters, 2022, 24(34), 6341-6345,
ごうせいかいろ 13
- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-ArylcyanothioformamidesMolecules, 2022, 27(23),,
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
- Facile Conversion of Aryl Amines Having No α-Methylene to Aryl NitrilesACS Omega, 2022, 7(35), 31348-31351,
ごうせいかいろ 18
- A new application of the "mild thiolation" concept for an efficient three-step synthesis of 2-cyanobenzothiazoles: a new approach to Firefly-luciferin precursorsJournal of Sulfur Chemistry, 2012, 33(1), 9-16,
ごうせいかいろ 19
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 30 min, 5 °C; 30 min, 5 °C → rt; 4 h, 40 °C
- Preparation of luciferin derivatives for use in bioluminescence imaging, World Intellectual Property Organization, , ,
ごうせいかいろ 20
1.2 Solvents: Dichloromethane
- Eco-Friendly Microwave-Assisted Scaleable Synthesis of 2-Cyanobenzothiazoles via N-Arylimino-1,2,3-dithiazolesSynthetic Communications, 2003, 33(21), 3795-3804,
6-methoxy-1,3-benzothiazole-2-carbonitrile Raw materials
- 6-Methoxy-2-benzothiazolediazonium
- 6-Methoxybenzo[d]thiazole-2-carboxamide
- Borate(1-),tetrafluoro-
- 2-Bromo-6-methoxy-1,3-benzothiazole
- 2-chloro-6-methoxy-1,3-benzothiazole
- Potassium Ferrocyanide Trihydrate
- N-1H-Diazirin-3-yl-6-methoxy-2-benzothiazolamine
- 6-methoxy-2-methyl-1,3-benzothiazole
- 2-iodo-6-methoxy-1,3-benzothiazole
- Carbonocyanidothioicamide, N-(4-methoxyphenyl)-
- (5z)-4-chloro-n-(4-methoxyphenyl)-5h-1,2,3-dithiazol-5-imine
- 4,5-Dichloro-1,2,3-dithiazolium chloride
- 2-Bromo-4-methoxyaniline
6-methoxy-1,3-benzothiazole-2-carbonitrile Preparation Products
6-methoxy-1,3-benzothiazole-2-carbonitrile 関連文献
-
Zhiyi Yao,Hua Bai,Chun Li,Gaoquan Shi Chem. Commun. 2011 47 7431
-
Yuma Ikeda,Tsuyoshi Saitoh,Kazuki Niwa,Takahiro Nakajima,Nobuo Kitada,Shojiro A. Maki,Moritoshi Sato,Daniel Citterio,Shigeru Nishiyama,Koji Suzuki Chem. Commun. 2018 54 1774
-
Yongqian Xu,Benhao Li,Liangliang Xiao,Weiwei Li,Chenyuan Zhang,Shiguo Sun,Yi Pang Chem. Commun. 2013 49 7732
6-methoxy-1,3-benzothiazole-2-carbonitrileに関する追加情報
6-Methoxy-1,3-Benzothiazole-2-Carbonitrile: A Comprehensive Overview
6-Methoxy-1,3-benzothiazole-2-carbonitrile (CAS No. 943-03-3) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various fields of research. This compound belongs to the class of benzothiazoles, which are widely studied for their diverse applications in materials science, pharmacology, and electronics. The presence of the methoxy group at the 6-position and the cyano group at the 2-position of the benzothiazole ring imparts distinctive electronic and structural properties to this molecule.
The benzothiazole core of this compound is a fused bicyclic system consisting of a benzene ring and a thiazole ring. The thiazole moiety, containing sulfur and nitrogen atoms, contributes to the compound's ability to act as a heterocyclic scaffold in various chemical reactions. The methoxy group (-OCH₃) at the 6-position introduces electron-donating effects, which can influence the reactivity and stability of the molecule. Meanwhile, the cyano group (-CN) at the 2-position is an electron-withdrawing group that enhances the compound's ability to participate in conjugation and stabilizes certain reactive intermediates.
Recent studies have highlighted the potential of 6-methoxy-1,3-benzothiazole-2-carbonitrile as a precursor for synthesizing advanced materials such as organic semiconductors and metal-organic frameworks (MOFs). For instance, researchers have explored its role in constructing two-dimensional covalent organic frameworks (COFs) with tailored electronic properties. These frameworks have shown promise in applications ranging from gas sensing to energy storage due to their high surface area and tunable pore structures.
In the field of pharmacology, 6-methoxy-1,3-benzothiazole-2-carbonitrile has been investigated for its potential as a lead compound in drug discovery. Its ability to interact with biological targets such as enzymes and receptors has been studied using computational modeling and in vitro assays. Recent findings suggest that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in anticancer drug development.
The synthesis of 6-methoxy-1,3-benzothiazole-2-carbonitrile typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. Researchers have optimized these reactions to achieve higher yields and better purity levels. For example, a recent study reported a one-pot synthesis route that utilizes microwave-assisted conditions to accelerate the formation of the benzothiazole ring system.
From an environmental perspective, understanding the fate and toxicity of 6-methoxy-1,3-benzothiazole-2-carbonitrile is crucial for its safe handling and application. Preliminary studies indicate that this compound exhibits low acute toxicity in aquatic systems; however, long-term ecological impacts require further investigation. Regulatory agencies are increasingly emphasizing the need for comprehensive environmental risk assessments for chemicals like this one.
Looking ahead, 6-methoxy-1,3-benzothiazole-2-carbonitrile is expected to play an increasingly important role in both academic research and industrial applications. Its unique combination of structural features makes it an ideal candidate for exploring novel chemical transformations and functional materials. As research continues to uncover its potential, this compound will undoubtedly contribute to advancements across multiple disciplines.
943-03-3 (6-methoxy-1,3-benzothiazole-2-carbonitrile) 関連製品
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